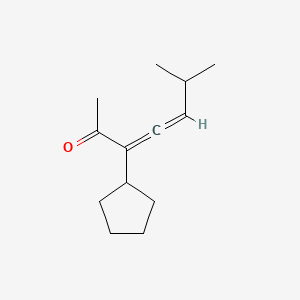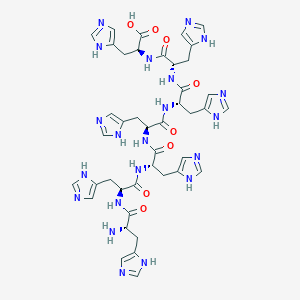![molecular formula C10H16N6S2 B14505211 5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] CAS No. 64073-63-8](/img/structure/B14505211.png)
5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] is a compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] typically involves the reaction of butane-1,4-diyl bis(3-methylsulfanyl-1H-1,2,4-triazole) with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reagent flow rates is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Applications De Recherche Scientifique
5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] include:
- 5,5’-(Ethane-1,2-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]
- 5,5’-(Propane-1,3-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]
- 5,5’-(Butane-1,4-diyl)bis[3-(ethylsulfanyl)-1H-1,2,4-triazole] .
Uniqueness
The uniqueness of 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] lies in its specific structural features and the presence of methylsulfanyl groups, which may confer distinct chemical and biological properties compared to similar compounds .
Propriétés
Numéro CAS |
64073-63-8 |
|---|---|
Formule moléculaire |
C10H16N6S2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
3-methylsulfanyl-5-[4-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)butyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H16N6S2/c1-17-9-11-7(13-15-9)5-3-4-6-8-12-10(18-2)16-14-8/h3-6H2,1-2H3,(H,11,13,15)(H,12,14,16) |
Clé InChI |
XTWMXVPPISKEHB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NNC(=N1)CCCCC2=NC(=NN2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
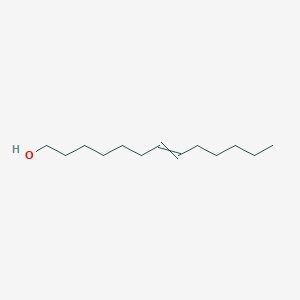
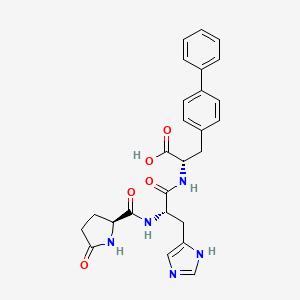
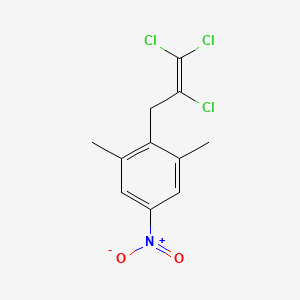
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
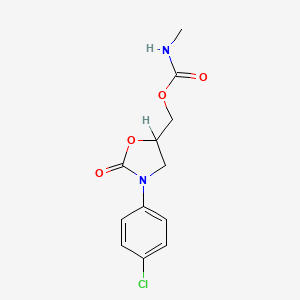
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)
![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
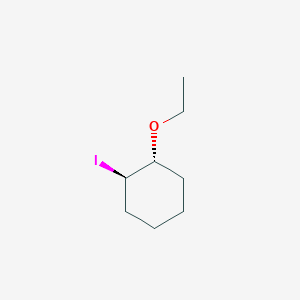
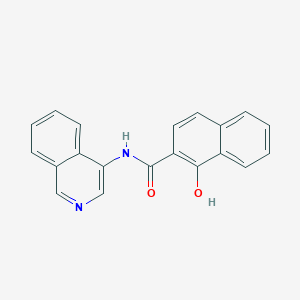
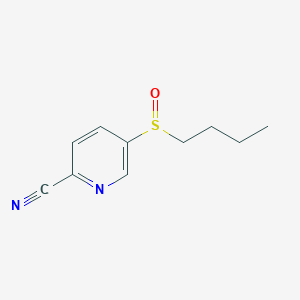
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
